4-(3-Amino-1,2,4-triazin-5-yl)benzene-1-carbothioamide
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Overview
Description
4-(3-Amino-1,2,4-triazin-5-yl)benzene-1-carbothioamide is a heterocyclic compound that contains both triazine and benzene rings. This compound is part of a broader class of triazine derivatives, which are known for their diverse biological and chemical properties. The presence of the triazine ring, which contains three nitrogen atoms, imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-1,2,4-triazin-5-yl)benzene-1-carbothioamide typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and thiol groups. One common method involves the reaction of cyanuric chloride with 3-amino-1,2,4-triazine and benzene-1-carbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or tetrahydrofuran, with a base like sodium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and reduce the time required for synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-1,2,4-triazin-5-yl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or thiol groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyanuric chloride in the presence of a base like sodium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
4-(3-Amino-1,2,4-triazin-5-yl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(3-Amino-1,2,4-triazin-5-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-substituted-1,3,5-triazines: These compounds share the triazine core and exhibit similar biological activities.
4-Phenylthiazolyl-1,3,5-triazine derivatives: Known for their antimicrobial properties.
Hexamethylmelamine: Used clinically for its antitumor properties
Uniqueness
4-(3-Amino-1,2,4-triazin-5-yl)benzene-1-carbothioamide is unique due to the presence of both amino and carbothioamide groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9N5S |
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Molecular Weight |
231.28 g/mol |
IUPAC Name |
4-(3-amino-1,2,4-triazin-5-yl)benzenecarbothioamide |
InChI |
InChI=1S/C10H9N5S/c11-9(16)7-3-1-6(2-4-7)8-5-13-15-10(12)14-8/h1-5H,(H2,11,16)(H2,12,14,15) |
InChI Key |
YTSKPLKDLDSHOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NC(=N2)N)C(=S)N |
Origin of Product |
United States |
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